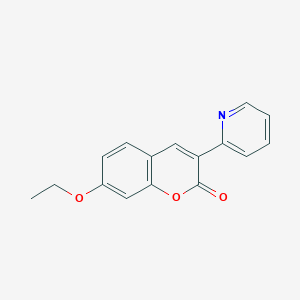
7-Ethoxy-3-pyridin-2-ylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethoxy-3-pyridin-2-ylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of an ethoxy group at the 7th position and a pyridin-2-yl group at the 3rd position of the chromen-2-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-3-pyridin-2-ylchromen-2-one typically involves the condensation of 7-ethoxycoumarin with 2-pyridinecarboxaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Ethoxy-3-pyridin-2-ylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound exhibits anti-inflammatory, antioxidant, and anticancer properties, which are being explored for therapeutic applications.
Industry: It is used in the development of dyes, optical brighteners, and as a precursor for the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of 7-Ethoxy-3-pyridin-2-ylchromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways.
Pathways Involved: By inhibiting these targets, the compound can modulate various biological pathways, leading to its observed biological effects such as anti-inflammatory and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
7-Methoxy-3-pyridin-2-ylchromen-2-one: Similar structure with a methoxy group instead of an ethoxy group.
7-Hydroxy-3-pyridin-2-ylchromen-2-one: Similar structure with a hydroxy group instead of an ethoxy group.
7-Ethoxy-3-phenylchromen-2-one: Similar structure with a phenyl group instead of a pyridin-2-yl group.
Uniqueness: 7-Ethoxy-3-pyridin-2-ylchromen-2-one is unique due to the presence of both the ethoxy and pyridin-2-yl groups, which confer specific chemical and biological properties. The combination of these groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis.
Eigenschaften
IUPAC Name |
7-ethoxy-3-pyridin-2-ylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-2-19-12-7-6-11-9-13(14-5-3-4-8-17-14)16(18)20-15(11)10-12/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZKJXZWMUDWAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7645637.png)
![2-[(2-cyanophenyl)sulfonyl-methylamino]-N-methylacetamide](/img/structure/B7645644.png)
![2-[(4-pyrazol-1-ylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7645650.png)
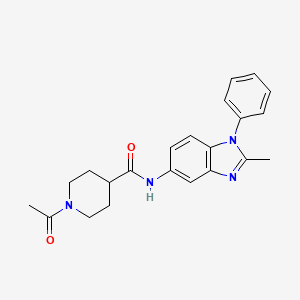
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B7645675.png)
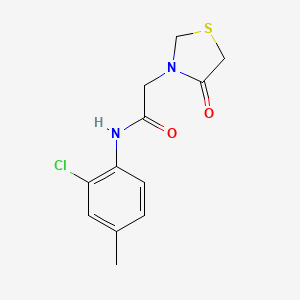
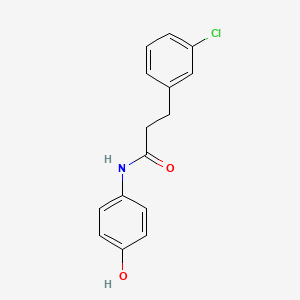
![1-(1-Benzo[b]furan-2-carbonyl)-4-methylpiperazine](/img/structure/B7645692.png)
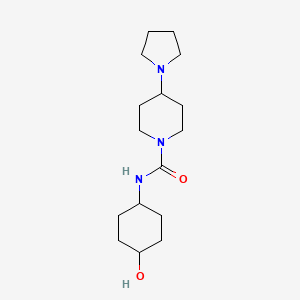
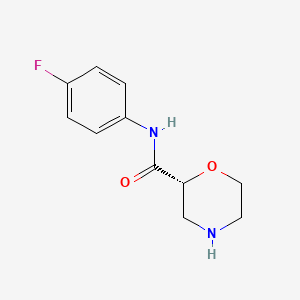
![(4-Chloro-2-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7645720.png)
![(4-Methoxy-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7645723.png)
![6-[(7-Chloroquinolin-8-yl)methyl]-3-prop-2-enyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7645727.png)
![1-[4-(4-Ethoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea](/img/structure/B7645734.png)
